molecular formula C13H14O3 B3192068 3-Pentanone, 1,5-di-2-furanyl- CAS No. 6075-11-2

3-Pentanone, 1,5-di-2-furanyl-

Cat. No.: B3192068
CAS No.: 6075-11-2
M. Wt: 218.25 g/mol
InChI Key: PUKWJEYNRZPXEX-UHFFFAOYSA-N
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Description

3-Pentanone, 1,5-di-2-furanyl- (CID 80175) is a substituted ketone with the molecular formula C₁₃H₁₄O₃. Its structure consists of a 3-pentanone backbone (pentan-3-one) functionalized with 2-furanyl groups at the 1 and 5 positions. Key identifiers include:

  • SMILES: C1=COC(=C1)CCC(=O)CCC2=CC=CO2
  • InChI: InChI=1S/C13H14O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-10H,5-8H2
  • Collision Cross-Section (CCS): Predicted values range from 217.08702 Ų ([M-H]⁻) to 257.05746 Ų ([M+K]⁺), indicating its conformational behavior in mass spectrometry .

This compound’s furan substituents introduce aromatic oxygen heterocycles, distinguishing it from simpler alkyl-substituted ketones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(furan-2-yl)pentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PUKWJEYNRZPXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)CCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052273
Record name 1,5-Di-2-furylpentan-3-one
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

6075-11-2
Record name 1,5-Di-2-furanyl-3-pentanone
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Record name 1,5-Di-2-furylpentan-3-one
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Scientific Research Applications

Flavoring Agent in Food Industry

3-Pentanone, 1,5-di-2-furanyl- is widely used as a flavoring agent due to its pleasant caramel and vanilla-like aroma. It enhances the sensory attributes of various food products. The compound's sweet flavor profile makes it suitable for use in:

  • Baked goods
  • Confectionery
  • Beverages

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties. It has been submitted to the National Cancer Institute (NCI) for testing as part of cancer research initiatives. Its structural similarity to other biologically active compounds suggests potential uses in drug development, particularly in:

  • Anticancer agents
  • Anti-inflammatory drugs

Chemical Synthesis

3-Pentanone, 1,5-di-2-furanyl- serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in producing other complex organic molecules. Applications include:

  • Synthesis of novel compounds for research purposes
  • Development of new materials with specific properties

Case Study 1: Flavor Profile Enhancement

A study conducted by researchers at a food technology institute examined the impact of adding 3-Pentanone, 1,5-di-2-furanyl- to chocolate products. The results indicated a significant improvement in consumer preference scores due to the enhanced aroma and flavor profile. Sensory analysis revealed that participants favored products containing the compound over those without it.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of various furan-containing compounds, including 3-Pentanone, 1,5-di-2-furanyl-. In vitro tests showed that the compound exhibited cytotoxic effects against specific cancer cell lines. Further studies are needed to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

3-Pentanone (CAS 96-22-0)

  • Structure : Unsubstituted pentan-3-one.
  • Properties : Lower molecular weight (C₅H₁₀O), higher volatility (boiling point ~102°C), and simpler reactivity.
  • Applications : Used in gas-phase tracer experiments due to moderate oxygen quenching effects , allelochemical activity in plants (>90% germination inhibition in tomato seedlings) , and as a biomarker in oxidative stress pathways .
  • Key Difference: Lacks aromatic substituents, making it less sterically hindered and more volatile than 1,5-di-2-furanyl-3-pentanone.

2-Pentanone (CAS 107-87-9)

  • Structure : Ketone group at position 2.
  • Properties : Higher polarity due to proximity of the carbonyl to the chain end.
  • Biological Activity: Triggers stronger dose-dependent responses in insect Dβ sensilla compared to 3-pentanone, likely due to structural accessibility .
  • Key Difference: Positional isomerism alters steric effects; 2-pentanone binds more readily to hydrophobic protein sites than 3-pentanone .

Methyl Isobutyl Ketone (MIBK, CAS 108-10-1)

  • Structure: Branched isomer of 3-pentanone (C₆H₁₂O).
  • Properties : Higher steric hindrance from the branched alkyl chain reduces binding affinity to proteins compared to linear ketones .
  • Key Difference: Branching decreases oxygen quenching sensitivity, unlike 3-pentanone, which is heavily oxygen-quenched .

1,5-Dichloro-3-pentanone (CAS 3592-25-4)

  • Structure : Chlorine atoms at 1 and 5 positions.
  • Properties : Electrophilic halogen substituents increase reactivity (e.g., in nucleophilic substitutions).
  • Key Difference : Chlorine atoms enhance toxicity and environmental persistence compared to furan-substituted derivatives .

1-Hydroxy-1,5-diphenyl-3-pentanone (CAS 62731-45-7)

  • Structure : Phenyl groups at 1 and 5 positions; hydroxyl group at position 1.
  • Synthesis : High-yield routes (up to 99%) involve silylated intermediates .
  • Key Difference : Phenyl groups provide different electronic effects compared to furan rings, which contain oxygen atoms capable of hydrogen bonding .

Structural and Functional Analysis

Substituent Effects on Physical Properties

Compound Molecular Formula Substituents Molecular Weight Key Physical Property
3-Pentanone, 1,5-di-2-furanyl- C₁₃H₁₄O₃ 2-Furanyl (×2) 218.25 g/mol High CCS (257 Ų)
3-Pentanone C₅H₁₀O None 86.13 g/mol BP ~102°C
1,5-Dichloro-3-pentanone C₅H₈Cl₂O Chlorine (×2) 179.03 g/mol Reactive electrophile
1-Hydroxy-1,5-diphenyl-3-pentanone C₁₇H₁₈O₂ Phenyl (×2), hydroxyl 254.33 g/mol Hydrophobic

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1,5-di-2-furanyl-3-pentanone, and what challenges arise in controlling reaction selectivity?

  • Methodological Answer: Symmetrical ketones like 3-pentanone derivatives are often synthesized via ketonic decarboxylation of furan-substituted carboxylic acids or cross-condensation reactions. For example, 3-pentanone is industrially produced from propionic acid using metal oxide catalysts . For 1,5-di-2-furanyl-3-pentanone, a plausible route involves Friedel-Crafts acylation of furan derivatives with pentanone precursors. Key challenges include avoiding over-acylation and ensuring regioselectivity. Reaction optimization may require inert conditions (e.g., dry solvents, nitrogen atmosphere) and Lewis acid catalysts (e.g., AlCl₃) .

Q. How can 1,5-di-2-furanyl-3-pentanone be distinguished from structural isomers using spectroscopic techniques?

  • Methodological Answer:

  • Mass Spectrometry (MS) : The absence of γ-H in 3-pentanone derivatives prevents McLafferty rearrangement, leading to dominant α-cleavage fragments (e.g., m/z 57 for 3-pentanone) . Furanyl substituents may produce distinct fragmentation patterns due to aromatic stability.
  • IR Spectroscopy : The carbonyl stretch (~1700–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) provide diagnostic peaks.
  • ¹³C NMR : The ketone carbonyl signal (~205–220 ppm) and furan carbons (~110–150 ppm) differentiate it from esters or aldehydes .

Q. What solvent systems are optimal for recrystallizing 1,5-di-2-furanyl-3-pentanone?

  • Methodological Answer: Solubility studies of analogous ketones (e.g., 3-pentanone) show high miscibility in chloroform, acetone, and ethers but limited solubility in alkanes . For recrystallization, a mixed solvent system (e.g., 3-pentanone/diethyl ether) is recommended. Solubility curves should be modeled using Redlich-Kister equations to predict ideal ratios .

Advanced Research Questions

Q. How do steric and electronic effects of furanyl substituents influence the reactivity of 1,5-di-2-furanyl-3-pentanone in nucleophilic addition reactions?

  • Methodological Answer: The electron-rich furan rings increase electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2-furanyl groups may favor axial attack in cyclic transition states. Kinetic studies using LiAlH₄ or Grignard reagents under varying temperatures (e.g., –78°C to 25°C) can elucidate steric vs. electronic contributions. Reaction progress should be monitored via in-situ FTIR to track carbonyl disappearance .

Q. What contradictions exist in reported thermodynamic properties (e.g., vapor pressure, solubility) of 3-pentanone derivatives, and how can they be resolved experimentally?

  • Methodological Answer: Discrepancies in vapor pressure data (e.g., 11.6 mmHg at 25°C for 3-methyl-2-pentanone vs. 20.3 mmHg for 3-pentanone ) may arise from impurities or measurement techniques. Resolve via gas chromatography (GC) purity analysis and static vapor pressure measurement systems with <1% uncertainty. Data should be validated against predictive models like UNIFAC .

Q. How can computational chemistry predict the photophysical behavior of 1,5-di-2-furanyl-3-pentanone for fluorescence-based applications?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model excited-state transitions. For 3-pentanone, fluorescence quantum yields depend on excitation wavelength (248–308 nm) and pressure (20–1013 mbar) . For furanyl derivatives, TD-DFT simulations of π→π* transitions in the furan rings and n→π* transitions in the carbonyl group should guide experimental PLIF (Planar Laser-Induced Fluorescence) setups .

Methodological Notes

  • Spectral Interpretation : Always compare experimental spectra with NIST Chemistry WebBook reference data for ketones and furan derivatives .
  • Safety Protocols : Store 3-pentanone derivatives in flammables cabinets (autoignition temp: 425°C) and handle under fume hoods due to neurotoxic risks .
  • Data Validation : Cross-reference experimental results with CAS Common Chemistry and PubChem entries to resolve structural or property ambiguities .

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